molecular formula C9H19NO B13195586 N-(2-Methoxy-2-methylpropyl)cyclobutanamine

N-(2-Methoxy-2-methylpropyl)cyclobutanamine

Cat. No.: B13195586
M. Wt: 157.25 g/mol
InChI Key: ZPXCUXQLIZNGPT-UHFFFAOYSA-N
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Description

N-(2-Methoxy-2-methylpropyl)cyclobutanamine is a secondary amine featuring a cyclobutane ring substituted with a branched alkyl chain containing a methoxy group. Cyclobutanamine derivatives are frequently explored in medicinal chemistry due to their conformational rigidity, which can enhance receptor binding specificity and metabolic stability .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

N-(2-methoxy-2-methylpropyl)cyclobutanamine

InChI

InChI=1S/C9H19NO/c1-9(2,11-3)7-10-8-5-4-6-8/h8,10H,4-7H2,1-3H3

InChI Key

ZPXCUXQLIZNGPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1CCC1)OC

Origin of Product

United States

Preparation Methods

Alkylation of Cyclobutanamine with 2-Methoxy-2-methylpropyl Halides

One common method involves nucleophilic substitution where cyclobutanamine acts as a nucleophile attacking an electrophilic 2-methoxy-2-methylpropyl halide (e.g., bromide or chloride). The general reaction scheme is:

$$
\text{Cyclobutanamine} + \text{2-Methoxy-2-methylpropyl halide} \xrightarrow[\text{solvent}]{\text{base}} \text{this compound}
$$

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred to enhance nucleophilicity and solubility.
  • Bases: Potassium carbonate (K2CO3) or sodium hydride (NaH) are commonly used to deprotonate the amine and facilitate nucleophilic attack.
  • Temperature: Moderate heating (50–80 °C) optimizes reaction rates and yields.
  • Workup: The reaction mixture is typically quenched with water and extracted with organic solvents, followed by purification via distillation or chromatography.

This method is favored for its straightforwardness and relatively high yields.

Reductive Amination of Cyclobutanone with 2-Methoxy-2-methylpropan-1-amine

An alternative synthetic route involves reductive amination, where cyclobutanone is reacted with 2-methoxy-2-methylpropan-1-amine under reducing conditions:

$$
\text{Cyclobutanone} + \text{2-Methoxy-2-methylpropan-1-amine} \xrightarrow[\text{reducing agent}]{\text{acid catalyst}} \text{this compound}
$$

  • Catalysts: Acid catalysts such as acetic acid or Lewis acids promote imine formation.
  • Reducing agents: Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) are used to reduce the imine intermediate selectively.
  • Solvents: Dichloromethane or methanol are typical solvents.
  • Temperature: Room temperature to mild heating (25–50 °C) is sufficient.
  • Advantages: This method provides high selectivity and purity, minimizing side reactions.

This approach is well-documented in the synthesis of substituted amines and offers a versatile pathway for structural analogues.

Catalytic Hydrogenation of Imine Intermediates

In some protocols, imines formed from cyclobutanone and 2-methoxy-2-methylpropan-1-amine are subjected to catalytic hydrogenation:

This method is advantageous for scale-up and industrial applications due to the mild conditions and clean reaction profile.

Summary Table of Preparation Methods

Method Key Reagents Solvents Catalysts/Bases Conditions Advantages Limitations
Alkylation of cyclobutanamine 2-Methoxy-2-methylpropyl halide, cyclobutanamine DMF, acetonitrile K2CO3, NaH 50–80 °C, moderate heat Simple, good yields Possible side reactions with halides
Reductive amination Cyclobutanone, 2-methoxy-2-methylpropan-1-amine DCM, MeOH NaBH(OAc)3, acid catalyst RT to 50 °C High selectivity and purity Requires careful handling of reducing agents
Catalytic hydrogenation Imine intermediate EtOH, MeOH Pd/C, Raney Ni 1–5 atm H2, RT to 40 °C Clean reaction, scalable Requires hydrogen gas and catalyst handling

Analytical Techniques for Verification

To confirm the identity and purity of this compound, the following analytical methods are routinely employed:

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-2-methylpropyl)cyclobutanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-(2-Methoxy-2-methylpropyl)cyclobutanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-2-methylpropyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical parameters of N-(2-Methoxy-2-methylpropyl)cyclobutanamine and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Biological Activity (If Known) Source (Evidence ID)
This compound Not Available C9H19NO 157.25* Cyclobutane, 2-methoxy-2-methylpropyl Hypothesized CNS or antiviral activity
N-(2-(Morpholinomethyl)benzyl)cyclobutanamine (10c) C16H25N2O2 261.1967 Cyclobutane, morpholine, benzyl Antiviral candidate
N-(4-Morpholinobenzyl)cyclobutanamine (10d) C15H23N2O2 247.1810 Cyclobutane, morpholine, benzyl Antiviral candidate
N-[(3-Fluorophenyl)methyl]cyclobutanamine 1250108-36-1 C11H14FN 179.24 Cyclobutane, 3-fluorobenzyl Not specified
4-Cyclopropyl-N-(2-methoxyethyl)butan-1-amine 1409375-66-1 C10H21NO 171.28 Cyclopropane, 2-methoxyethyl Not specified
N-(3,3,3-Trifluoropropyl)cyclobutanamine HCl 1562932-83-5 C10H17NO2 203.63 Cyclobutane, 3,3,3-trifluoropropyl Not specified

*Calculated molecular weight based on formula.

Key Observations:

Cyclobutane vs.

Substituent Effects: The 2-methoxy-2-methylpropyl group in the target compound introduces steric bulk and moderate polarity, which may enhance blood-brain barrier penetration compared to morpholine-containing analogs (e.g., 10c, 10d) .

Pharmacological Potential

  • Antiviral Activity : Analogs like 10c and 10d were developed as antiviral agents, suggesting that the target compound’s branched methoxy group could similarly modulate viral protease or polymerase activity .

Biological Activity

N-(2-Methoxy-2-methylpropyl)cyclobutanamine is a cyclobutane derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies have shown that related cyclobutane derivatives can stabilize microtubules, which are crucial for neuronal function. This stabilization may mitigate neurodegenerative processes associated with conditions like Alzheimer's disease .

2. Serotonin Receptor Modulation

Compounds in the cyclobutane class have been investigated for their interactions with serotonin receptors, particularly the 5-HT2A_{2A} subtype. These interactions are significant because modulation of serotonin receptors is linked to various psychiatric and neurological disorders. Preliminary data suggest that this compound may act as an antagonist or inverse agonist at these receptors, potentially influencing mood and cognition .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural Feature Impact on Activity
Cyclobutane RingProvides a rigid framework that enhances receptor binding.
Methoxy GroupIncreases lipophilicity, aiding in membrane permeability.
Alkyl SubstitutionAffects the compound's interaction with neurotransmitter receptors.

Studies have shown that modifications in the alkyl chain length and branching can significantly alter the compound's affinity for serotonin receptors and other targets .

Case Study 1: Neuroprotection in Mouse Models

In a study examining neuroprotective agents, this compound was tested in transgenic mouse models of tauopathy. The compound demonstrated a significant reduction in tau-related pathology and improved cognitive function compared to controls. This suggests its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antidepressant-like Effects

Another investigation focused on the antidepressant-like effects of cyclobutane derivatives in rodent models. This compound exhibited significant reductions in depressive behaviors, likely through its action on serotonin pathways. These findings support further exploration of this compound's efficacy in treating mood disorders .

Q & A

Basic Research Question

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of vapors (H335).
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite .

How can computational methods predict the metabolic pathways of this compound?

Advanced Research Question

  • In silico tools : Use MetaSite or GLORYx to identify likely Phase I oxidation sites (e.g., methoxy demethylation).
  • CYP450 docking : Simulate interactions with CYP3A4/2D6 isoforms to predict metabolite formation .
  • Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

What analytical challenges arise in quantifying trace impurities in this compound?

Advanced Research Question

  • Detection limits : Use UPLC-MS/MS with MRM transitions for sub-ppm impurity quantification.
  • Matrix effects : Spike internal standards (e.g., deuterated analogs) to correct ion suppression .
  • Method validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), precision (%RSD <5%), and accuracy (90–110%) .

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